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molecular formula C16H35O3PS B6342906 Diethyl 12-mercaptododecylphosphonate CAS No. 1049677-30-6

Diethyl 12-mercaptododecylphosphonate

Cat. No. B6342906
M. Wt: 338.5 g/mol
InChI Key: JAVFXEXYSKLPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08586758B2

Procedure details

In the second step, diethyl 12-bromododecylphosphonate (20.01 g; 51.9 mmol) is reacted, under an inert atmosphere, with thiourea (4 g; 51.9 mmol) in 200 ml of water at 100° C. with stirring for 12 hours. After cooling, a solution of sodium hydroxide (2.07 g; 51.9 mmol) in 100 ml of water is added dropwise and the reaction mixture is refluxed for 3 hours. After cooling to room temperature, hydrochloric acid solution (32%) is added dropwise to pH 1. The solution is then stirred for 24 hours. The organic phase is then recovered with 100 ml of CH2Cl2, washed with distilled water, dried over sodium sulfate, filtered and evaporated under reduced pressure. The yellow oil obtained is purified by chromatography on a column of silica gel (eluent: hexane/8% EtOAc) to give 10.8 g (n=38.16 mmol) of diethyl 12-mercaptododecylphosphonate (52% yield).
Quantity
20.01 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][P:14](=[O:21])([O:18][CH2:19][CH3:20])[O:15][CH2:16][CH3:17].NC(N)=[S:24].[OH-].[Na+].Cl>O>[SH:24][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][P:14](=[O:21])([O:18][CH2:19][CH3:20])[O:15][CH2:16][CH3:17] |f:2.3|

Inputs

Step One
Name
Quantity
20.01 g
Type
reactant
Smiles
BrCCCCCCCCCCCCP(OCC)(OCC)=O
Name
Quantity
4 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.07 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
The solution is then stirred for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The organic phase is then recovered with 100 ml of CH2Cl2
WASH
Type
WASH
Details
washed with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The yellow oil obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a column of silica gel (eluent: hexane/8% EtOAc)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
SCCCCCCCCCCCCP(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 38.16 mmol
AMOUNT: MASS 10.8 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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